molecular formula C23H20N8O2 B12933932 N,N'-(Propane-1,3-diyl)bis(6-(pyridin-2-yl)pyrimidine-4-carboxamide) CAS No. 674797-87-6

N,N'-(Propane-1,3-diyl)bis(6-(pyridin-2-yl)pyrimidine-4-carboxamide)

Cat. No.: B12933932
CAS No.: 674797-87-6
M. Wt: 440.5 g/mol
InChI Key: BASAOAJYMJMAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-(Propane-1,3-diyl)bis(6-(pyridin-2-yl)pyrimidine-4-carboxamide) is a complex organic compound that features a unique structure combining pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Propane-1,3-diyl)bis(6-(pyridin-2-yl)pyrimidine-4-carboxamide) typically involves the reaction of pyridine and pyrimidine derivatives under controlled conditions. One common method involves the use of a condensation reaction between 6-(pyridin-2-yl)pyrimidine-4-carboxylic acid and propane-1,3-diamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent extraction and recrystallization are common techniques used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Propane-1,3-diyl)bis(6-(pyridin-2-yl)pyrimidine-4-carboxamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or pyrimidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N,N’-(Propane-1,3-diyl)bis(6-(pyridin-2-yl)pyrimidine-4-carboxamide) has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N,N’-(Propane-1,3-diyl)bis(6-(pyridin-2-yl)pyrimidine-4-carboxamide) exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity or alter biochemical pathways. The pyridine and pyrimidine rings play a crucial role in these interactions, providing multiple binding sites for coordination with metal ions or other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(4-pyridyl)propane: A similar compound with two pyridine rings connected by a propane linker.

    4,4’-Trimethylenedipyridine: Another related compound with a similar structure but different functional groups.

Uniqueness

N,N’-(Propane-1,3-diyl)bis(6-(pyridin-2-yl)pyrimidine-4-carboxamide) is unique due to the presence of both pyridine and pyrimidine rings, which provide a versatile framework for various chemical reactions and interactions

Properties

CAS No.

674797-87-6

Molecular Formula

C23H20N8O2

Molecular Weight

440.5 g/mol

IUPAC Name

6-pyridin-2-yl-N-[3-[(6-pyridin-2-ylpyrimidine-4-carbonyl)amino]propyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C23H20N8O2/c32-22(20-12-18(28-14-30-20)16-6-1-3-8-24-16)26-10-5-11-27-23(33)21-13-19(29-15-31-21)17-7-2-4-9-25-17/h1-4,6-9,12-15H,5,10-11H2,(H,26,32)(H,27,33)

InChI Key

BASAOAJYMJMAIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=NC=N2)C(=O)NCCCNC(=O)C3=NC=NC(=C3)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.